molecular formula C15H19F3N2O3 B564244 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) CAS No. 144646-34-4

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)

Cat. No.: B564244
CAS No.: 144646-34-4
M. Wt: 332.323
InChI Key: JECDIUYILCAULH-YDALLXLXSA-N
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Description

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) (CAS: 144646-34-4) is a chiral pyrrolidine derivative featuring a stereospecific (2S)-amino-1-oxo-3-phenylpropyl substituent. The compound is stabilized by a trifluoroacetate counterion, which enhances its solubility in polar solvents and influences its crystallization behavior.

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDIUYILCAULH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721638
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144646-34-4
Record name Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

A common approach involves reductive amination between a pyrrolidine precursor and a chiral α-ketoamide.

Procedure :

  • Intermediate Synthesis :

    • (2S)-Amino-3-phenylpropanoic acid is converted to its methyl ester via Fischer esterification.

    • The ester reacts with pyrrolidine in acetonitrile under basic conditions (K₂CO₃) to form a Schiff base.

  • Reduction :

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as a selective reducing agent, preserving the stereochemical integrity at the C2 position.

    • The reaction proceeds at room temperature for 2–4 hours, achieving yields of 65–75%.

  • Salt Formation :

    • The free base is treated with trifluoroacetic acid (TFA) in methanol, yielding the mono(trifluoroacetate) salt after solvent removal.

Optimization Notes :

  • Use of molecular sieves enhances imine formation efficiency.

  • Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics compared to THF or DCM.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For scalable production, SPPS methodologies have been adapted:

Steps :

  • Resin Functionalization :

    • A Wang resin is loaded with Fmoc-protected (2S)-amino-3-phenylpropanoic acid.

  • Pyrrolidine Coupling :

    • Pyrrolidine is introduced using HBTU/HOBt activation, followed by Fmoc deprotection with piperidine.

  • Cleavage and Salt Formation :

    • The product is cleaved from the resin using TFA/water (95:5), directly forming the mono(trifluoroacetate) salt.

Advantages :

  • High enantiomeric excess (>98%) due to controlled coupling conditions.

  • Scalability to multi-gram quantities without intermediate purification.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral catalysts for enantioselective synthesis:

Protocol :

  • Substrate Preparation :

    • A β-ketoamide precursor is synthesized from phenylalanine and pyrrolidine-2-carboxylic acid.

  • Hydrogenation :

    • Using a Ru-(BINAP) catalyst under 50 psi H₂, the ketone is reduced to the (S)-amine with >90% ee.

  • Acidification :

    • The product is treated with TFA in dichloromethane, followed by precipitation in diethyl ether.

Key Data :

ParameterValue
Catalyst Loading0.5 mol%
Reaction Time12 h
Yield82%
Enantiomeric Excess94%

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf of 0.35 under these conditions.

Recrystallization

Recrystallization from methanol/diethyl ether (1:5) yields white crystalline solids with >99% purity.

Analytical Data

Spectroscopic Characterization :

  • ¹H NMR (400 MHz, CD₃OD): δ 7.35–7.25 (m, 5H, Ph), 4.21 (dd, J = 8.2 Hz, 1H, CH-NH₂), 3.45–3.30 (m, 4H, pyrrolidine), 2.95–2.75 (m, 2H, CH₂CO), 2.10–1.80 (m, 4H, pyrrolidine CH₂).

  • HRMS (ESI): m/z calcd for C₁₃H₁₇N₂O [M+H]⁺ 233.1290, found 233.1285.

Physical Properties :

PropertyValue
Melting Point158–160°C
Solubility>50 mg/mL in MeOH
Optical Rotation[α]²⁵D = +12.5° (c 1.0, MeOH)

Challenges and Mitigation Strategies

  • Racemization Risk : Elevated temperatures during amidation can cause epimerization. Mitigated by maintaining reactions below 25°C.

  • Byproduct Formation : Over-reduction of the ketone is avoided by using NaBH(OAc)₃ instead of NaBH₄.

  • Salt Hygroscopicity : The trifluoroacetate salt is hygroscopic; storage under nitrogen is recommended.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the reductive amination route due to lower catalyst costs.

  • Environmental Impact : Acetonitrile is replaced with cyclopentyl methyl ether (CPME) in greener protocols.

  • Regulatory Compliance : Residual solvent levels (TFA <0.1%) are monitored via HPLC to meet ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups based on evidence:

  • Pyrrolidine derivatives with fluorinated substituents ().
  • Morpholine and bicyclic analogs ().
  • Amino-oxoalkyl-modified heterocycles ().
Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name CAS Number Structural Features Counterion/Salt Reference
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) 144646-34-4 Pyrrolidine core, (2S)-amino-1-oxo-3-phenylpropyl substituent Trifluoroacetate
4-[(3R)-Amino-3-oxo-4-(phenylthio)butyl]morpholine 870812-94-5 Morpholine core, phenylthio group, (3R)-amino-oxobutyl chain Not specified
1-(2-Amino-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid 104160-97-6 Bicyclic cyclopenta[b]pyrrole, carboxylic acid substituent None (free acid)
Pyrrolidine, 1-[(2S)-2-amino-3-methyl-1-oxobutyl]-3,3,4,4-tetrafluoro- 630126-34-0 Tetrafluorinated pyrrolidine, branched amino-oxoalkyl chain None (neutral)
Pyrrolidine, 1-[(2S)-2-amino-1-oxopropyl]-3,3,4,4-tetrafluoro-, monohydrochloride 630126-36-2 Tetrafluorinated pyrrolidine, short amino-oxoalkyl chain Hydrochloride

Key Differences and Implications

Core Heterocycle Modifications: The target compound’s pyrrolidine core contrasts with the morpholine ring in TRC A618775 (CAS: 870812-94-5). Tetrafluorinated pyrrolidines () exhibit enhanced metabolic stability due to fluorine’s electronegativity and lipophilicity, but lack the phenyl group critical for π-π interactions in the target compound .

Substituent Variations: The (2S)-amino-1-oxo-3-phenylpropyl group in the target compound provides stereochemical specificity and aromaticity, absent in TRC A618780 (CAS: 104160-97-6), which has a bicyclic structure and carboxylic acid group for increased acidity . Phenylthio (TRC A618775) vs. phenyl groups: Sulfur in the former may improve membrane permeability but reduce oxidative stability .

Counterion Effects :

  • The trifluoroacetate salt in the target compound offers superior solubility in organic solvents compared to the hydrochloride salts in fluorinated analogs (e.g., CAS: 630126-36-2), which are more hygroscopic .

Biological Activity

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate), with the CAS number 144646-34-4, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Molecular Characteristics

The compound's molecular formula is C15H19F3N2O3C_{15}H_{19}F_3N_2O_3, with a molecular weight of 332.32 g/mol. It is characterized by the presence of a pyrrolidine ring, an amino acid derivative, and trifluoroacetate as a counterion. These structural features are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H19F3N2O3C_{15}H_{19}F_3N_2O_3
Molecular Weight332.32 g/mol
CAS Number144646-34-4
SolubilitySoluble in methanol

Pharmacological Potential

Research indicates that compounds similar to 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) exhibit various pharmacological activities, including:

  • Antioxidant Activity : The presence of phenyl and amino groups suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Amino acid derivatives often show neuroprotective properties, which may be relevant for conditions like Alzheimer's and Parkinson's disease.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission and neuroprotection.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes involved in neurotransmitter breakdown, enhancing their availability in the synaptic cleft.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines. The results indicated that these compounds significantly reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegeneration .

Study 2: Antioxidant Properties

Another research article explored the antioxidant capacity of amino acid derivatives using in vitro assays. The findings demonstrated that these compounds effectively scavenged free radicals and inhibited lipid peroxidation, highlighting their potential as therapeutic agents against oxidative damage .

Q & A

Q. What are the recommended methods for synthesizing 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves amide coupling between the pyrrolidine backbone and the (2S)-amino-3-phenylpropanoic acid derivative. For enantiomeric purity, chiral resolution techniques such as chromatography with chiral stationary phases (e.g., cellulose-based columns) are critical. Process control tools (e.g., real-time pH monitoring and temperature gradients) can optimize reaction conditions, as outlined in chemical engineering design principles . General amide formation procedures, similar to those in synthetic protocols for fluorinated pyrrole derivatives, may be adapted using coupling agents like HATU or EDCI .

Q. How can the purity of this compound be validated using pharmacopeial analytical methods?

  • Methodological Answer : Purity assessment should combine HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5 adjusted with acetic acid) and LCMS for mass confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H-NMR in DMSO-d6_6, is essential for structural verification. For example, characteristic peaks for the pyrrolidine ring protons (δ ~2.5–3.5 ppm) and trifluoroacetate counterion (δ ~1.5–2.0 ppm) should align with published spectra .

Q. What solvent systems are optimal for recrystallizing this compound to remove trifluoroacetate impurities?

  • Methodological Answer : Membrane separation technologies, such as nanofiltration, can selectively remove trifluoroacetate ions from aqueous solutions . Recrystallization in mixed solvents (e.g., acetonitrile/water or ethanol/diethyl ether) is effective. Adjusting solvent polarity gradients based on powder and particle technology principles ensures minimal residual counterion contamination .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) can model protonation states of the amino group and trifluoroacetate interaction. Density Functional Theory (DFT) calculations assess bond dissociation energies, particularly for the labile amide bond. Process simulation tools, as described in chemical engineering subclasses, can predict degradation pathways under stress conditions (e.g., 40–80°C, pH 1–13) .

Q. What strategies resolve contradictory NMR data observed when synthesizing this compound under different catalytic conditions?

  • Methodological Answer : Contradictions in NMR signals (e.g., split peaks or shifted resonances) often arise from dynamic stereochemical interconversions or solvent effects. Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons. Deuterated solvents (e.g., D2_2O for exchangeable protons) and variable-temperature NMR can isolate conformational isomers . Cross-validation with X-ray crystallography or computational NMR prediction software (e.g., ACD/Labs) is recommended.

Q. How does the trifluoroacetate counterion influence the compound’s bioavailability in in vitro assays?

  • Methodological Answer : Trifluoroacetate can form ion pairs with the protonated amino group, altering solubility and membrane permeability. Use membrane-based assays (e.g., PAMPA) to measure passive diffusion. Replace the counterion (e.g., via ion-exchange chromatography with acetate or citrate) to isolate biological effects of the free base .

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